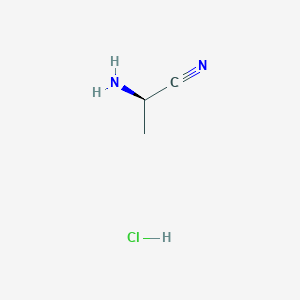
N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide, commonly known as MPTP, is a chemical compound that has been widely studied for its pharmacological properties. This compound has been found to have potential applications in scientific research, particularly in the study of Parkinson's disease.
Mécanisme D'action
MPTP is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by MPTP leads to a decrease in dopamine levels in the brain, leading to symptoms similar to those observed in Parkinson's disease. These symptoms include tremors, rigidity, and bradykinesia. MPTP has also been found to cause oxidative stress and mitochondrial dysfunction, which may contribute to the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a valuable tool for studying Parkinson's disease in animal models, as it selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in the disease. However, MPTP has limitations in that it does not replicate all aspects of the disease, and its effects may not be directly applicable to human patients.
Orientations Futures
Future research on MPTP may focus on developing new treatments for Parkinson's disease based on its mechanism of action. Additionally, new animal models may be developed to better replicate the pathogenesis of the disease in humans. Finally, research may focus on identifying new compounds with similar pharmacological properties to MPTP that may be more applicable to human patients.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process that involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with methylamine to form N-methylphenylacetamide. The final step involves the reaction of N-methylphenylacetamide with carbon disulfide and sodium hydroxide to form MPTP.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in scientific research. The compound is known to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to those observed in Parkinson's disease. This makes MPTP a valuable tool for studying the disease and developing new treatments.
Propriétés
IUPAC Name |
N-[methyl(phenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(14-10-6-3-7-11-14)16(20)17-15(19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYNISHBLLIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2451071.png)




![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2451079.png)

![(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine](/img/structure/B2451083.png)


![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2451088.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrole](/img/structure/B2451092.png)
